4-(1H-Imidazol-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine
Overview
Description
4-(1H-Imidazol-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine is a useful research compound. Its molecular formula is C12H11N3OS and its molecular weight is 245.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
- Efficient Synthesis Techniques : Research has introduced efficient synthetic routes for benzothiazine derivatives, highlighting their significance in constructing complex heterocyclic compounds. The novel three-carbon synthon approach facilitates the synthesis of benzothiazoles and styryl-substituted heterocycles, providing a general and efficient method for heterocyclizations followed by benzannelations (Katritzky et al., 2000).
- Divergent Synthesis Pathways : An unprecedented synthesis pathway leading to a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines has been discovered. This pathway includes molecular iodine-mediated oxidative cyclization, enabling new C-N and S-N bond formation at ambient temperature (Gunaganti Naresh et al., 2014).
Potential Therapeutic Applications
- Anticancer Activity : Several novel 4-thiazolidinones with a benzothiazole moiety have been screened for antitumor activity. Some compounds showed promising anticancer effects on various cancer cell lines, including leukemia, melanoma, and lung cancer, indicating the therapeutic potential of benzothiazine derivatives (Havrylyuk et al., 2010).
- Antifungal and Antimicrobial Activities : The synthesis and antifungal activity of 1,4-benzothiazine and 1,4-benzoxazine imidazole derivatives have been explored. Some compounds exhibited in vivo activity against candidiasis, suggesting their potential as antifungal agents (Macchiarulo et al., 2002). Additionally, novel 1,4-benzothiazine derivatives have shown antimicrobial activities, particularly against Gram-positive bacteria, offering insights into developing new antimicrobial agents (Dabholkar & Rahul P. Gavande, 2016).
Drug Development and Molecular Studies
- Anti-HIV-1 Activity : Imidazo[1,5-b]pyridazines, including a derivative with a 2-imidazolyl-substitution, demonstrated exceptional inhibitory activity against the reverse transcriptase of HIV-1. This highlights the potential of benzothiazine derivatives in developing new anti-HIV medications (Livermore et al., 1993).
Mechanism of Action
Target of Action
The primary target of 4-(1H-Imidazol-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine is Nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes.
Mode of Action
It is known that imidazole derivatives have a broad range of chemical and biological properties . They are known to interact with their targets, leading to changes in the function of the target molecules .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzothiazin-4-yl(imidazol-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-12(14-6-5-13-9-14)15-7-8-17-11-4-2-1-3-10(11)15/h1-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDVCQYIAJQTKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N1C(=O)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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